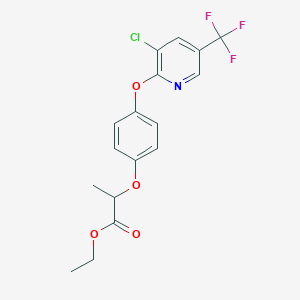

2-(4-((3-chloro-5-(trifluorométhyl)pyridin-2-yl)oxy)phénoxy)propanoate d'éthyle

Vue d'ensemble

Description

Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate is a chemical compound with the molecular formula C17H15ClF3NO4 . It is also known by other names such as haloxyfop-ethyl .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group attached, an oxyphenoxy group, and a propanoate group . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

This compound has a molecular weight of 389.75400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the current literature .Applications De Recherche Scientifique

Agrochimie : Protection des cultures

La partie trifluorométhylpyridine (TFMP) de ce composé est largement utilisée dans le développement d'agrochimie . Sa principale application est la protection des cultures, où il sert d'ingrédient actif dans les pesticides. La combinaison unique des propriétés physicochimiques de l'atome de fluor et des caractéristiques du cycle pyridine contribue à son efficacité. Ce composé fait partie d'un groupe plus large de dérivés de la TFMP qui ont révolutionné la lutte antiparasitaire, offrant des propriétés supérieures par rapport aux insecticides traditionnels contenant du phényle .

Industrie pharmaceutique : Développement de médicaments

Plusieurs dérivés de la TFMP, dont le 2-(4-((3-chloro-5-(trifluorométhyl)pyridin-2-yl)oxy)phénoxy)propanoate d'éthyle, ont trouvé des applications dans l'industrie pharmaceutique . Ces composés sont utilisés dans la synthèse de médicaments en raison de leurs activités biologiques uniques. La présence du groupe TFMP a été associée au développement de nouveaux médicaments, dont certains sont en cours d'essais cliniques.

Médecine vétérinaire : Produits de santé animale

En plus des produits pharmaceutiques humains, les dérivés de la TFMP sont également utilisés en médecine vétérinaire . Ils contribuent à la formulation de produits de santé animale, améliorant le traitement et le bien-être du bétail et des animaux de compagnie. Cela reflète la polyvalence du composé et son impact significatif sur les secteurs de la santé humaine et animale.

Synthèse organique : Blocs de construction

Ce composé sert de bloc de construction organique dans les synthèses chimiques . Il est utilisé pour construire des molécules plus complexes, en particulier dans la conception de nouveaux composés organiques ayant des applications potentielles dans divers secteurs, notamment la science des matériaux et la biotechnologie.

Recherche et développement : Étalons analytiques

En recherche scientifique, en particulier en chimie analytique, ce composé peut être utilisé comme étalon pour l'étalonnage et le développement de méthodes . Ses propriétés bien définies le rendent adapté à une utilisation en chromatographie liquide haute performance (HPLC), en spectrométrie de masse (MS) et dans d'autres techniques analytiques.

Science des matériaux : Matériaux fonctionnels

Les propriétés uniques du groupe TFMP sont exploitées dans le développement de matériaux fonctionnels . Ces matériaux possèdent des capacités ou des fonctionnalités spécifiques qui peuvent être utilisées dans des technologies de pointe, telles que les capteurs, les revêtements et les dispositifs électroniques.

Sciences de l'environnement : Contrôle de la pollution

La recherche sur le devenir et le transport dans l'environnement des dérivés de la TFMP, y compris le this compound, est cruciale pour le contrôle et la gestion de la pollution . Comprendre comment ces composés interagissent avec l'environnement aide à développer des stratégies pour atténuer leur impact.

Neurologie : Antagonistes du récepteur du CGRP

En neurologie, les composés ayant la structure TFMP ont été étudiés pour leur potentiel en tant qu'antagonistes du récepteur du peptide apparenté au gène de la calcitonine (CGRP) . Ces antagonistes peuvent jouer un rôle dans le traitement de conditions comme les migraines en ciblant des neurotransmetteurs spécifiques.

Mécanisme D'action

Target of Action

The primary target of Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate, also known as haloxyfop-ethyl , is the enzyme Acetyl-CoA carboxylase (ACCase) in plants . ACCase plays a crucial role in fatty acid biosynthesis, which is essential for plant growth and development .

Mode of Action

Haloxyfop-ethyl acts as a post-emergence herbicide . It is absorbed by the foliage and roots of plants and is translocated throughout the plant, leading to the inhibition of ACCase . This inhibition disrupts fatty acid synthesis, causing a cessation of lipid production, which is vital for plant growth .

Biochemical Pathways

The compound affects the fatty acid biosynthesis pathway in plants . By inhibiting ACCase, it prevents the conversion of Acetyl-CoA to Malonyl-CoA, a critical step in the fatty acid synthesis pathway . This disruption leads to a halt in the production of essential lipids, impacting cell membrane integrity and function, and ultimately leading to plant death .

Pharmacokinetics

It is known that the compound is rapidly hydrolyzed to haloxyfop acid in the presence of moisture . This suggests that the compound may have a relatively short half-life in the environment, depending on moisture levels .

Result of Action

The result of haloxyfop-ethyl’s action is the death of the targeted plants . By inhibiting a crucial enzyme in fatty acid biosynthesis, the compound disrupts essential cellular processes, leading to the cessation of growth and eventual death of the plant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of haloxyfop-ethyl. For instance, the presence of moisture can lead to the rapid hydrolysis of the compound, potentially affecting its stability and efficacy . Additionally, the compound’s effectiveness can be influenced by the type of plant, the stage of plant growth, and the specific environmental conditions present .

Analyse Biochimique

Biochemical Properties

Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, leading to alterations in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and subsequently influencing the metabolism of other compounds . Additionally, Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate binds to specific proteins, altering their conformation and function .

Cellular Effects

Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to activate certain signaling pathways, leading to changes in gene expression and protein synthesis . Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, inhibiting their activity and preventing the catalysis of certain reactions . This inhibition can lead to the accumulation of substrates and a decrease in the production of products. Additionally, Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate can activate transcription factors, leading to changes in gene expression and subsequent alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate is relatively stable under standard laboratory conditions . Over extended periods, it can degrade into various byproducts, which may have different biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Toxic or adverse effects have been observed at very high doses, including cellular damage and apoptosis .

Metabolic Pathways

Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and altering the metabolism of other compounds . The compound can also affect metabolic flux, leading to changes in the levels of metabolites and the overall metabolic profile of cells .

Propriétés

IUPAC Name |

ethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF3NO4/c1-3-24-16(23)10(2)25-12-4-6-13(7-5-12)26-15-14(18)8-11(9-22-15)17(19,20)21/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLXGCQTGNGHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548984 | |

| Record name | Ethyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69806-42-4 | |

| Record name | Ethyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-4-[[(Tert-butoxy)carbonyl]amino]-5-[[(tert-butyl)dimethylsilyl]oxy]pentanoic acid methyl ester](/img/structure/B1314459.png)

![(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B1314467.png)